molecular formula C16H15NO2 B13788837 1-Methoxy-2-acetamidofluorene CAS No. 6893-20-5

1-Methoxy-2-acetamidofluorene

Cat. No.: B13788837
CAS No.: 6893-20-5
M. Wt: 253.29 g/mol
InChI Key: BUGWBNQYWZPCFO-UHFFFAOYSA-N
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Description

1-Methoxy-2-acetamidofluorene (CAS: 16690-44-1), also known as N-(1-Methoxy-2-fluorenyl)acetamide, is a polycyclic aromatic compound with the molecular formula C₁₆H₁₅NO₂ and a molar mass of 253.32 g/mol . Structurally, it consists of a fluorene backbone substituted with a methoxy group at the 1-position and an acetamido group at the 2-position. Notably, it is classified as a questionable carcinogen with experimental tumorigenic data in rodents, showing a toxic dose low (TDLo) of 3300 mg/kg over 23 weeks in rats via oral administration . Upon thermal decomposition, it emits toxic fumes of nitrogen oxides (NOₓ), necessitating careful handling .

Properties

CAS No.

6893-20-5

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-(1-methoxy-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C16H15NO2/c1-10(18)17-15-8-7-13-12-6-4-3-5-11(12)9-14(13)16(15)19-2/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

BUGWBNQYWZPCFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxy-9H-fluoren-2-yl)acetamide typically involves the acylation of 1-methoxy-9H-fluoren-2-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the acylation process. The general reaction scheme is as follows:

  • Dissolve 1-methoxy-9H-fluoren-2-amine in a suitable solvent such as dichloromethane.
  • Add acetic anhydride and a catalytic amount of pyridine to the solution.
  • Reflux the reaction mixture for several hours.
  • Cool the reaction mixture and pour it into water.
  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by recrystallization.

Industrial Production Methods

Industrial production of N-(1-methoxy-9H-fluoren-2-yl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxy-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(1-formyl-9H-fluoren-2-yl)acetamide.

    Reduction: Formation of N-(1-methoxy-9H-fluoren-2-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-methoxy-9H-fluoren-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-methoxy-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Differences

The carcinogenicity and reactivity of 1-Methoxy-2-acetamidofluorene are influenced by its substituents. Below is a comparative analysis with key analogs:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents
This compound C₁₆H₁₅NO₂ 253.32 1-methoxy, 2-acetamido
2-Acetamidofluorene C₁₅H₁₃NO 223.27 2-acetamido (no methoxy)
1-Methylfluorene C₁₄H₁₂ 180.30 1-methyl (no functional groups)
o-Aminoazotoluene C₁₄H₁₅N₃ 225.29 Azo group, methyl, amino

Carcinogenicity and Metabolic Activation

  • This compound: While it failed to induce tumors in bladder implantation tests, oral administration in rats demonstrated carcinogenicity, suggesting hepatic metabolism (e.g., demethylation or hydroxylation) is required for activation . This aligns with findings by Gutmann et al. (1968), who proposed metabolic conversion to reactive intermediates .
  • 2-Acetamidofluorene: A well-studied carcinogen, this analog lacks the methoxy group, which may facilitate direct metabolic activation via N-hydroxylation.
  • o-Aminoazotoluene: A structurally distinct aromatic amine with an azo group, it induced significantly more tumors than this compound in bladder implantation studies, likely due to its ability to form DNA-reactive metabolites without requiring hepatic activation .

Route-Specific Activity

The methoxy group in this compound appears to hinder direct carcinogenic activity in implantation models, where systemic metabolism is absent. However, oral administration allows for first-pass metabolism in the liver, converting it into active electrophilic species capable of DNA adduct formation . This contrasts with o-aminoazotoluene, which is potent in both implantation and oral routes due to its inherent reactivity.

Research Implications

The comparison underscores the importance of substituent positioning and metabolic pathways in aromatic amine carcinogenicity. The methoxy group in this compound acts as a metabolic "mask," requiring enzymatic modification for activation. Future studies should explore its metabolites and compare them with those of 2-Acetamidofluorene to elucidate structure-activity relationships.

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